tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate
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Overview
Description
tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate is a heterocyclic compound with a molecular weight of 223.27 g/mol It is characterized by the presence of a tert-butyl group, an amino group, and a pyrrolo[1,2-a]imidazole ring system
Preparation Methods
The synthesis of tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
Chemical Reactions Analysis
tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate can be compared with other similar compounds, such as:
tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar structure but differs in the ring system, which can lead to different chemical and biological properties.
Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Properties
IUPAC Name |
tert-butyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)8-9(12)13-7-5-4-6-14(7)8/h4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLZPBWIMZWRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C2N1CCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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